molecular formula C13H22O3 B1428434 4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one CAS No. 1263365-86-1

4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one

Cat. No. B1428434
M. Wt: 226.31 g/mol
InChI Key: AHEIMZRJTVNJCX-UHFFFAOYSA-N
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Description

“4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one” is a chemical compound with the molecular formula C17H24O3S . It is also known by its IUPAC name "4-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-butanone" .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a butanone group, and a 1,3-dioxolane group . The presence of these groups can influence the compound’s reactivity and physical properties.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 461.8±45.0 °C at 760 mmHg, and a flash point of 233.1±28.7 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 64 Å2, and it has an ACD/LogP of 4.32 .

Scientific Research Applications

Gold-Catalyzed Cycloaddition

Rao and Chan (2014) described a method to prepare 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes using gold(I)-catalyzed cycloaddition. This process involves acyloxy migration, cyclopropenation, and cycloreversion, demonstrating the potential of this compound in complex chemical syntheses.

Low-Cost and Scalable Synthesis

Zha et al. (2021) developed a cost-effective and scalable synthesis method for a cyclohexanone-related compound. This method utilizes inexpensive materials and simple reaction conditions, highlighting the compound's accessibility for various research applications.

Diastereoselective Synthesis

Braun et al. (1995) explored the one-pot cascade reactions to synthesize tricyclic compounds. This process demonstrates the compound's role in the diastereoselective synthesis of complex structures, useful in organic chemistry research.

Polymer Studies

Ilter et al. (2002) investigated the thermal degradation of polymers derived from 1,3-dioxolane. Their research offers insights into the stability and degradation pathways of polymers, relevant in materials science.

Synthesis of Monoprotected 1,4-Diketones

Mosca et al. (2001) studied the photosensitized alkylation of enones with 1,3-dioxolanes, leading to the synthesis of 1,4-diketones. This research highlights the compound's role in photochemistry and organic synthesis.

Anticholinergic Potency Study

Brimblecombe et al. (1971) described the synthesis and study of certain 1,3-dioxolans with anticholinergic properties. This study offers insights into the medicinal chemistry aspects of this compound.

Conformational Analysis of Saturated Heterocycles

Jones et al. (1973) analyzed the conformation of spirodioxolans, providing valuable information on the structural aspects of these heterocycles.

Chiral Acyl Radical Equivalents

Stien et al. (1997) investigated the diastereoselectivity of cyclizations of certain 1,3-dioxolans. This research contributes to the field of stereochemistry and radical chemistry.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

4-cyclohexyl-1-(1,3-dioxolan-2-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c14-12(10-13-15-8-9-16-13)7-6-11-4-2-1-3-5-11/h11,13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEIMZRJTVNJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241483
Record name 2-Butanone, 4-cyclohexyl-1-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one

CAS RN

1263365-86-1
Record name 2-Butanone, 4-cyclohexyl-1-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 4-cyclohexyl-1-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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